5-(2-Bromoethyl)-2-methylpyrimidine
Description
5-(2-Bromoethyl)-2-methylpyrimidine is a brominated pyrimidine derivative characterized by a 2-methylpyrimidine core substituted at the 5-position with a 2-bromoethyl group. Its structural features, such as the planar pyrimidine ring and halogen substituent, align with trends observed in similar pyrimidine derivatives .
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-(2-bromoethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2-3H2,1H3 |
InChI Key |
SDEUMBFSJZPXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Aryl-Substituted Analogs
- 5-(Furan-2-yl)-2-methylpyrimidine (21) and 5-(4-Fluorophenyl)-2-methylpyrimidine (22): Synthesized via cross-coupling of bromotriazines with aryl amines in methanol, these compounds exhibit moderate yields (66% and 57%, respectively). The electron-rich furan and electron-withdrawing fluorophenyl groups influence reactivity, with the latter requiring additional amine equivalents for complete conversion .
- 5-Bromo-2-(4-nitrophenyl)pyrimidine derivatives: Nitrophenyl-substituted analogs demonstrate reduced reactivity in nucleophilic substitutions due to steric hindrance and electronic effects, as seen in lower yields for dichlorophenyl derivatives (40% vs. 78% for non-halogenated analogs) .
Halogen-Substituted Analogs
- 5-Bromo-2-(bromomethyl)pyrimidine: This di-brominated derivative (CAS 1193116-74-3) exhibits higher molecular weight (251.91 g/mol) and enhanced electrophilicity compared to mono-brominated analogs, facilitating alkylation reactions .
- 5-Bromo-2-chloropyrimidin-4-amine :
The chloro and amine substituents stabilize the pyrimidine ring via hydrogen bonding (N–H···N interactions), forming planar supramolecular networks. This contrasts with the bromoethyl group, which may promote solvolysis or 1,2-bromine migration under acidic conditions .
Alkyl/Amino-Substituted Analogs
- 5-Bromo-2-(methoxymethyl)pyrimidine and 5-Bromo-2-(2-methoxyethylamino)pyrimidine: Methoxy and methoxyethylamino groups enhance solubility in polar solvents but reduce electrophilicity. These derivatives are synthesized under inert atmospheres, reflecting sensitivity to oxidation .
- 4-Amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide: Used as a pharmaceutical intermediate, this compound’s dihydrobromide salt improves stability and bioavailability compared to neutral bromoethyl derivatives .
Physical and Spectroscopic Properties
Table 1: Comparative Data for Selected Pyrimidine Derivatives
Key Observations:
- Rf Values : Aryl-substituted derivatives (e.g., 21 and 22) exhibit higher Rf values than halogen-rich analogs, reflecting increased polarity in the latter .
- Spectral Trends : Bromine substituents cause distinct deshielding in ¹H NMR (e.g., δ 8.61 ppm for bromomethylpyrimidine) , while fluorine induces coupling in ¹³C NMR (δ 163.5 ppm) .
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